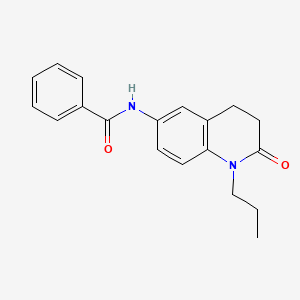

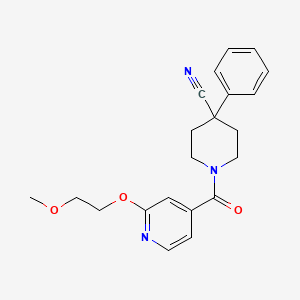

(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Fluorescent Chemosensors

Fluorophores, including those derived from fluorinated compounds similar in functionality to "(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide," are pivotal in developing chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The unique properties of fluorinated chemosensors make them valuable in biochemical and environmental monitoring applications (Roy, 2021).

Molecular Imaging

Fluorophores, potentially including derivatives or related compounds, are critical in molecular imaging for in vivo cancer diagnosis. Despite the potential toxicity of some fluorophores, their use in low doses for molecular imaging has been encouraged due to their ability to enable real-time detection of cancer with inexpensive and portable equipment. This highlights the importance of fluorinated compounds in developing effective imaging probes for clinical applications (Alford et al., 2009).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods, particularly in aqueous media, is an area of growing interest due to the environmental and biological significance of fluorinated compounds. These methods enable the incorporation of fluorinated groups into molecules, significantly impacting their physical, chemical, and biological properties. The advancements in aqueous fluoroalkylation techniques underscore the versatility and potential applications of fluorinated compounds in pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).

Fluorinated Alternatives in Environmental and Biological Systems

The transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids and sulfonic acids, possibly including compounds like "(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide," reflects ongoing efforts to mitigate environmental and health impacts. These alternatives are being explored for their potential to reduce the persistence and bioaccumulation associated with traditional perfluorinated compounds, highlighting the ongoing research and development in safer, more sustainable fluorinated materials (Wang et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-N-(3-fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S2/c1-21(18)15-8-7-13(11-14(15)16)17-22(19,20)10-9-12-5-3-2-4-6-12/h2-11,17H,1H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSXWABWGDTSMQ-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

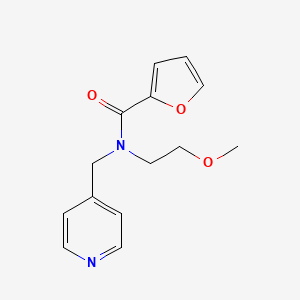

![methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate](/img/structure/B2384677.png)

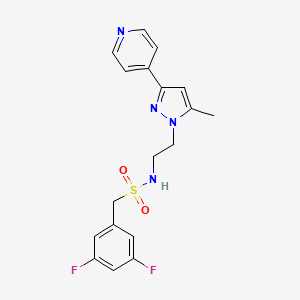

![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)

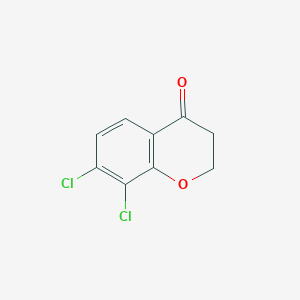

![2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2384690.png)